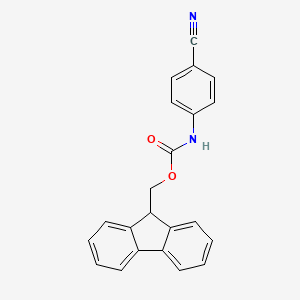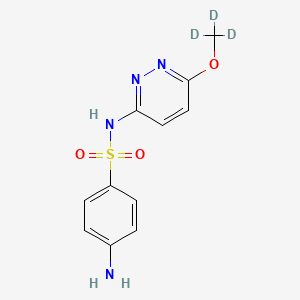
Sulfamethoxypyridazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamethoxypyridazine-d3: is a deuterated form of sulfamethoxypyridazine, a sulfonamide antibacterial compound. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling helps in distinguishing it from non-labeled compounds during mass spectrometry analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sulfamethoxypyridazine-d3 involves the methoxylation of a pyridazine ring. The high-pressure methoxylation reaction is controlled to ensure thorough methoxylation . The reaction typically involves the use of deuterated methanol as a source of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamethoxypyridazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in a basic medium.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfamethoxypyridazine-d3 is used as an analytical standard in chromatography and mass spectrometry. Its deuterium labeling helps in the accurate quantification and identification of sulfamethoxypyridazine in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of sulfamethoxypyridazine. The deuterium labeling allows for precise tracking of the compound in biological systems .
Medicine: this compound is used in pharmacological studies to understand the drug interactions and efficacy of sulfamethoxypyridazine. It helps in the development of new therapeutic strategies for bacterial infections .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes. It ensures the consistency and purity of sulfamethoxypyridazine formulations .
Wirkmechanismus
Sulfamethoxypyridazine-d3, like its non-deuterated counterpart, inhibits the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: Another sulfonamide antibacterial with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness: Sulfamethoxypyridazine-d3 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise identification and quantification in mass spectrometry .
Eigenschaften
Molekularformel |
C11H12N4O3S |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3 |
InChI-Schlüssel |
VLYWMPOKSSWJAL-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
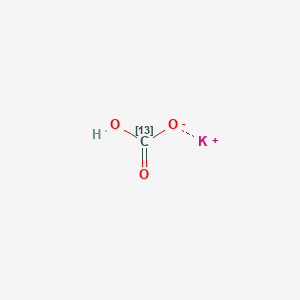
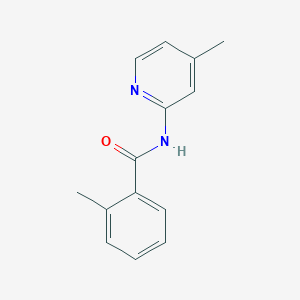
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
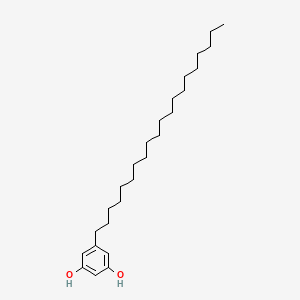
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
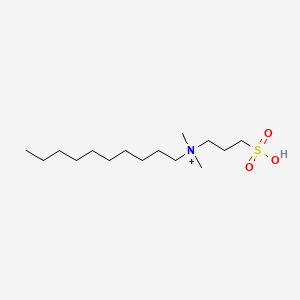
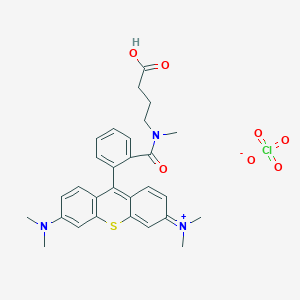
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)

